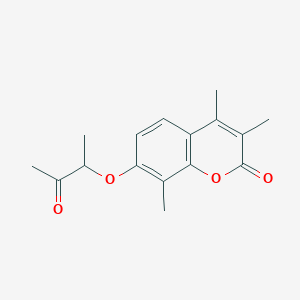
3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H18O4 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, also known by its IUPAC name 3,4,8-trimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one, is a coumarin derivative with significant potential in various biological applications. This compound has garnered interest due to its structural characteristics and associated biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
- Molecular Formula : C16H18O4
- Molecular Weight : 274.31 g/mol
- CAS Number : 314742-07-9
- LogP : 3.07 (indicating moderate lipophilicity)
Antioxidant Activity
Research indicates that coumarin derivatives exhibit strong antioxidant properties. The presence of multiple methyl groups in this compound enhances its electron-donating ability, which is crucial for scavenging free radicals. A study using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that this compound effectively reduces oxidative stress in vitro.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that may involve the inhibition of NF-kB signaling pathways.
Anticancer Properties
Preliminary investigations into the anticancer potential of this coumarin derivative have yielded encouraging results. In vitro studies on various cancer cell lines indicated that this compound induces apoptosis and inhibits cell proliferation. The compound was found to downregulate Bcl-2 and upregulate Bax expression levels, promoting programmed cell death.
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The structure allows for effective electron donation to neutralize free radicals.
- NF-kB Inhibition : The compound may interfere with the NF-kB pathway, leading to decreased expression of inflammatory mediators.
- Apoptosis Induction : By modulating the expression of Bcl-2 family proteins, it promotes apoptosis in cancer cells.
特性
IUPAC Name |
3,4,8-trimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-8-9(2)16(18)20-15-10(3)14(7-6-13(8)15)19-12(5)11(4)17/h6-7,12H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFZSBYJVIWXML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392973 |
Source


|
| Record name | 3,4,8-Trimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314742-07-9 |
Source


|
| Record name | 3,4,8-Trimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














